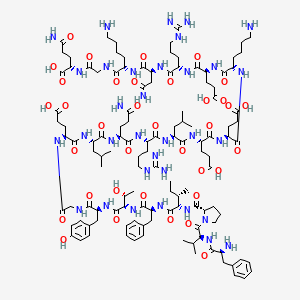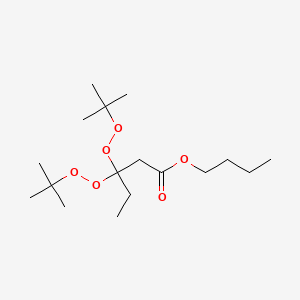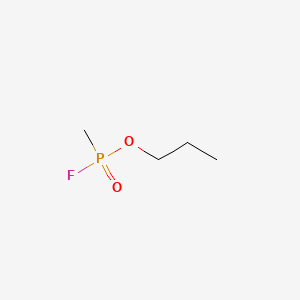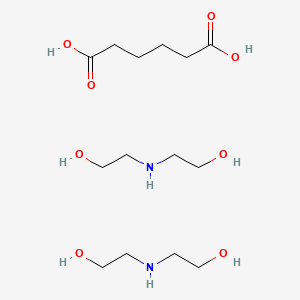
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridazine derivatives with 3,4-dichlorobenzylthiol under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives with different substituents. Examples include:
- 4,7-Bis((3,4-dimethylbenzyl)thio)-1H-imidazo(4,5-d)pyridazine
- 4,7-Bis((3,4-difluorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine
Uniqueness
The uniqueness of 4,7-Bis((3,4-dichlorobenzyl)thio)-1H-imidazo(4,5-d)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.
Propriétés
Numéro CAS |
3602-12-8 |
|---|---|
Formule moléculaire |
C19H12Cl4N4S2 |
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
4,7-bis[(3,4-dichlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H12Cl4N4S2/c20-12-3-1-10(5-14(12)22)7-28-18-16-17(25-9-24-16)19(27-26-18)29-8-11-2-4-13(21)15(23)6-11/h1-6,9H,7-8H2,(H,24,25) |
Clé InChI |
VUXXVYNJUYORBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
